molecular formula C7H8N6O2S2 B11187060 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide

Cat. No.: B11187060
M. Wt: 272.3 g/mol
InChI Key: GAWHCWIPWYYLKV-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide is a complex organic compound that features both tetrazole and thiazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide typically involves the formation of the tetrazole and thiazole rings followed by their coupling. One common method involves the reaction of 1-methyl-1H-tetrazole-5-thiol with 2-bromo-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohols.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors. The thiazole ring can interact with various biological molecules, potentially inhibiting or activating specific pathways. These interactions can lead to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Losartan: Contains a tetrazole ring and is used as an angiotensin II receptor blocker.

    Candesartan: Another angiotensin II receptor blocker with a tetrazole ring.

    Imidazole Derivatives: Share similar heterocyclic structures and biological activities.

Uniqueness

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide is unique due to the combination of tetrazole and thiazole rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to compounds with only one of these rings.

Properties

Molecular Formula

C7H8N6O2S2

Molecular Weight

272.3 g/mol

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide

InChI

InChI=1S/C7H8N6O2S2/c1-13-7(10-11-12-13)17-3-5(15)9-6-8-4(14)2-16-6/h2-3H2,1H3,(H,8,9,14,15)

InChI Key

GAWHCWIPWYYLKV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCC(=O)N=C2NC(=O)CS2

Origin of Product

United States

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